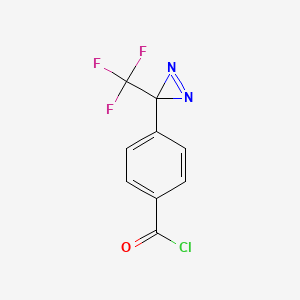

4-(3-trifluoromethyl-3H-diazirin-3-yl)benzoyl chloride

Descripción

BenchChem offers high-quality 4-(3-trifluoromethyl-3H-diazirin-3-yl)benzoyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-trifluoromethyl-3H-diazirin-3-yl)benzoyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

4-[3-(trifluoromethyl)diazirin-3-yl]benzoyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4ClF3N2O/c10-7(16)5-1-3-6(4-2-5)8(14-15-8)9(11,12)13/h1-4H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJWSNXYROONOLG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)Cl)C2(N=N2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4ClF3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-depth Technical Guide to Photoaffinity Labeling Using 4-(3-trifluoromethyl-3H-diazirin-3-yl)benzoyl Chloride and its Carboxylic Acid Analogue

Audience: Researchers, scientists, and drug development professionals.

Abstract

Photoaffinity labeling (PAL) is a powerful chemical biology technique used to identify and characterize ligand-receptor interactions, which is a critical step in rational drug design and discovery. This guide provides a comprehensive overview of the mechanism and application of photoaffinity probes derived from the 4-(3-trifluoromethyl-3H-diazirin-3-yl)benzoyl (TDB) moiety. We will delve into the unique properties of the trifluoromethylaryl diazirine group, the synthesis of custom photoaffinity probes, and a detailed protocol for a typical photoaffinity labeling experiment. This document is intended to serve as a technical resource for researchers aiming to leverage this technology for the elucidation of biological interactions.

Introduction to Photoaffinity Labeling

Understanding the intricate dance between small molecules and their protein targets is fundamental to deciphering biological pathways and developing novel therapeutics. Photoaffinity labeling is a technique that allows for the creation of a covalent bond between a ligand and its biological receptor upon photoirradiation. This process transforms a transient, non-covalent interaction into a stable, covalent one, enabling the identification of the binding partners and the specific sites of interaction.

The core of a photoaffinity labeling experiment lies in the design of a specialized probe. This probe consists of three key components:

-

A recognition element: This is typically the ligand of interest or a close analogue that retains high affinity for the target receptor.

-

A photoreactive group: This is a chemical moiety that is inert in the dark but, upon activation with light of a specific wavelength, generates a highly reactive intermediate.

-

A reporter tag (optional but recommended): This is a functional group, such as biotin or an alkyne, that facilitates the detection, enrichment, and identification of the labeled protein.

The general workflow of a photoaffinity labeling experiment involves incubating the probe with a complex biological sample (e.g., cell lysate, intact cells), followed by UV irradiation to induce covalent cross-linking. The labeled proteins are then typically enriched using the reporter tag and identified by mass spectrometry.

The Trifluoromethylaryl Diazirine Moiety: A Superior Photoreactive Group

Several types of photoreactive groups have been developed, including aryl azides and benzophenones. However, 3-trifluoromethyl-3-aryldiazirines have emerged as one of the most effective photophores for several reasons.

The key advantages of the trifluoromethylaryl diazirine group include:

-

Small Size: The diazirine group is relatively small, minimizing perturbation of the ligand's binding affinity for its target.

-

High Reactivity of the Generated Carbene: Upon photolysis, the diazirine extrudes nitrogen gas to generate a highly reactive singlet carbene. This carbene can insert into a wide range of chemical bonds, including C-H, N-H, and O-H bonds, in a non-selective manner, making it an efficient cross-linker.[1]

-

Suppression of Undesired Rearrangements: A common side reaction for some diazirines is isomerization to a linear diazo compound, which is less reactive and can lead to lower labeling efficiency. The presence of the trifluoromethyl group suppresses this rearrangement, favoring the generation of the desired carbene intermediate.

-

Photochemical Activation at Biologically Benign Wavelengths: Trifluoromethylaryl diazirines are typically activated by UV light in the 350-370 nm range. This wavelength is less damaging to biological samples compared to the shorter wavelengths required for some other photophores.[2]

-

Chemical Stability: The diazirine ring is stable under many common chemical reaction conditions, allowing for its incorporation into complex molecules.

Mechanism of Action of 4-(3-trifluoromethyl-3H-diazirin-3-yl)benzoyl Derivatives

The 4-(3-trifluoromethyl-3H-diazirin-3-yl)benzoyl moiety serves as a versatile building block for creating custom photoaffinity probes. While the benzoyl chloride derivative can be used, the corresponding carboxylic acid, 4-(3-trifluoromethyl-3H-diazirin-3-yl)benzoic acid (TDBA), is more commonly employed due to its stability and ease of use in standard bioconjugation reactions.[2]

Probe Synthesis

The synthesis of a photoaffinity probe using TDBA typically involves the coupling of its carboxylic acid group to a primary amine on the ligand of interest. This is a standard amide bond formation reaction that can be achieved using coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).[2]

The benzoyl chloride, being a more reactive acylating agent, can directly react with nucleophiles like amines and alcohols without the need for activating agents.[3] However, its higher reactivity also makes it more susceptible to hydrolysis, requiring anhydrous reaction conditions.[3]

DOT Diagram: Synthesis of a Photoaffinity Probe

Caption: Synthesis of a photoaffinity probe via EDC/NHS coupling.

Photoactivation and Cross-linking

Once the photoaffinity probe is synthesized and introduced to the biological system, the key event is the photoactivation of the diazirine ring.

Upon irradiation with UV light (typically 365 nm), the diazirine undergoes photolysis, leading to the extrusion of dinitrogen (N₂) and the formation of a highly reactive singlet carbene. This carbene is a short-lived, electrophilic species that will rapidly and indiscriminately insert into nearby chemical bonds within the binding pocket of the target protein. This insertion reaction forms a stable, covalent bond, permanently linking the ligand to its receptor.

A potential side reaction is the photoisomerization of the diazirine to a linear diazo compound. While this diazo intermediate can also be photolytically converted to the carbene, it is a less efficient process. The trifluoromethyl group on the diazirine significantly minimizes this side reaction.

DOT Diagram: Photoactivation and Cross-linking Mechanism

Caption: Mechanism of photoactivation and covalent cross-linking.

Experimental Protocol: Photoaffinity Labeling

This section outlines a general protocol for a photoaffinity labeling experiment using a custom probe synthesized from TDBA. This protocol should be optimized for the specific probe and biological system under investigation.

Materials

-

Photoaffinity probe (synthesized and purified)

-

Biological sample (e.g., purified protein, cell lysate, or intact cells)

-

Appropriate buffer (e.g., PBS, Tris-HCl)

-

UV lamp (365 nm)

-

Reaction tubes (UV-transparent, e.g., quartz or certain plastics)

-

Ice bath

-

SDS-PAGE reagents

-

Western blotting or mass spectrometry equipment

Step-by-Step Methodology

-

Probe Incubation:

-

Prepare a stock solution of the photoaffinity probe in a suitable solvent (e.g., DMSO).

-

Dilute the probe to the desired final concentration in the reaction buffer.

-

Add the probe to the biological sample. The optimal concentration of the probe and the incubation time should be determined empirically. A typical starting point is a 1:1 to 10:1 molar ratio of probe to target protein.

-

Incubate the mixture for a sufficient time to allow for binding of the probe to its target. This can range from minutes to hours, depending on the binding kinetics. Perform this step in the dark to prevent premature activation of the probe.

-

-

UV Irradiation:

-

Place the reaction tubes on ice to minimize heat-induced damage to the sample.

-

Irradiate the samples with a 365 nm UV lamp. The irradiation time is a critical parameter to optimize; it should be long enough to achieve efficient cross-linking but short enough to avoid sample degradation. Typical irradiation times range from 1 to 30 minutes.[4][5]

-

Include a "no UV" control to ensure that any observed labeling is light-dependent.

-

-

Sample Analysis:

-

After irradiation, the samples are ready for analysis.

-

SDS-PAGE and Western Blotting: If the probe contains a reporter tag like biotin, the labeled proteins can be visualized by separating the proteins by SDS-PAGE, transferring them to a membrane, and probing with a streptavidin-conjugated antibody.[1]

-

Enrichment and Mass Spectrometry: For target identification, the biotinylated proteins can be enriched from the complex mixture using streptavidin-coated beads. The enriched proteins are then digested, and the resulting peptides are analyzed by mass spectrometry to identify the labeled protein and potentially the site of modification.

-

DOT Diagram: Experimental Workflow

Caption: General workflow for a photoaffinity labeling experiment.

Data Interpretation and Considerations

-

Specificity of Labeling: It is crucial to demonstrate that the observed labeling is specific to the intended target. This can be achieved through competition experiments, where the labeling is performed in the presence of an excess of the unlabeled ligand. A significant reduction in labeling in the presence of the competitor indicates specific binding.

-

Labeling Efficiency: The efficiency of photo-cross-linking can be influenced by several factors, including the binding affinity of the probe, the lifetime of the carbene, and the accessibility of reactive amino acid residues within the binding site.

-

Probe Design: The position of the photoreactive group on the ligand is critical. It should be placed in a region that is in close proximity to the target protein upon binding, but its placement should not significantly disrupt the binding affinity.

Conclusion

Photoaffinity labeling with probes derived from 4-(3-trifluoromethyl-3H-diazirin-3-yl)benzoic acid is a robust and versatile technique for the study of biomolecular interactions. The unique properties of the trifluoromethylaryl diazirine photophore offer significant advantages in terms of efficiency and stability. By following a well-designed experimental protocol and carefully considering the potential challenges, researchers can successfully employ this powerful tool to gain valuable insights into the molecular basis of biological recognition.

References

-

Geurink, P. P., et al. (2010). Design, Synthesis, and Evaluation of a Diazirine Photoaffinity Probe for Ligand-Based Receptor Capture Targeting G Protein–Coupled Receptors. Journal of Medicinal Chemistry, 53(2), 719-727. [Link]

- Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.

-

Dubinsky, L., et al. (2012). A trifluoromethylphenyl diazirine-based SecinH3 photoaffinity probe. Chemical Communications, 48(39), 4749-4751. [Link]

- Hashimoto, M., & Hatanaka, Y. (2008). Improvements of photoaffinity labeling with trifluoromethyl diazirinyl photophor. Journal of Synthetic Organic Chemistry, Japan, 66(10), 984-993.

-

Li, Z., et al. (2013). 3-Trifluoromethyl-3-Aryldiazirine Photolabels with Enhanced Ambient Light Stability. Angewandte Chemie International Edition, 52(41), 10838-10842. [Link]

-

Lala, A. K., et al. (1984). Design and synthesis of new fluorescent photoaffinity labels to study membrane structure. Journal of Biosciences, 6(7), 1229-1235. [Link]

- Zhang, T., & Ondrus, A. E. (2021). Structure, Bonding, and Photoaffinity Labeling Applications of Dialkyldiazirines. Synlett, 32(11), 1053-1059.

-

Dakoji, S., et al. (2006). Synthesis of trifluoromethylaryl diazirine and benzophenone derivatives of etomidate that are potent general anesthetics and effective photolabels for probing sites on ligand-gated ion channels. Journal of Medicinal Chemistry, 49(16), 4944-4952. [Link]

- Prescher, J. A., & Bertozzi, C. R. (2005). Chemistry in living systems.

-

Creative Biolabs. (n.d.). 4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzoic Acid (TDBA) Photo-reactive Crosslinker. [Link]

-

Prestwich, G. D., et al. (2023). Synthetic routes to trifluoromethylphenyl diazirine photolabeling reagents containing an alkyne substituent (TPDYNE) for chemical biology applications. RSC Advances, 13(53), 36484-36492. [Link]

-

Warne, T., et al. (2013). 3-Trifluoromethyl-3-Aryldiazirine Photolabels with Enhanced Ambient Light Stability. Angewandte Chemie, 125(41), 11042-11046. [Link]

-

Wanner, M. J., & Kool, E. T. (2018). Diazirine-functionalized mannosides for photoaffinity labeling: trouble with FimH. Beilstein Journal of Organic Chemistry, 14, 163-171. [Link]

Sources

- 1. 3-Trifluoromethyl-3-Aryldiazirine Photolabels with Enhanced Ambient Light Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzoic Acid (TDBA) Photo-reactive Crosslinker - Creative Biolabs [creative-biolabs.com]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. A trifluoromethylphenyl diazirine-based SecinH3 photoaffinity probe - Chemical Communications (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the Chemical Properties, Stability, and Application of 4-(3-Trifluoromethyl-3H-diazirin-3-yl)benzoyl Chloride

Executive Summary

In the fields of proteomics, drug discovery, and materials science, capturing transient molecular interactions is a persistent challenge. Photoaffinity labeling (PAL) has emerged as a definitive solution, with 4-(3-trifluoromethyl-3H-diazirin-3-yl)benzoyl chloride standing as a premier heterobifunctional crosslinking reagent. By combining a highly reactive electrophilic acyl chloride with a photoactivatable trifluoromethyl diazirine photophore, this molecule allows researchers to covalently tether "bait" molecules to unknown "prey" targets with exceptional spatial and temporal control.

This whitepaper provides a comprehensive analysis of the chemical properties, stability profiles, and mechanistic causality of this reagent, alongside field-proven, self-validating protocols for its application.

Structural and Chemical Properties

The utility of 4-(3-trifluoromethyl-3H-diazirin-3-yl)benzoyl chloride lies in its bifunctional architecture, which segregates the initial bioconjugation step from the subsequent photo-crosslinking event.

The Benzoyl Chloride Moiety (Bioconjugation)

Unlike its parent carboxylic acid, 4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzoic acid (TDBA), which requires in situ activation with EDC/NHS[1], the benzoyl chloride derivative is pre-activated. This highly electrophilic center undergoes rapid nucleophilic acyl substitution with primary amines and hydroxyls.

-

Causality: Utilizing the acid chloride bypasses the aqueous instability and side-reactions associated with EDC/NHS coupling. It enables high-yield, stoichiometric conjugation to "bait" molecules (e.g., small molecule drugs, peptides) in anhydrous organic solvents, ensuring the diazirine photophore is cleanly installed without degrading the bait's pharmacophore.

The Trifluoromethyl Diazirine Moiety (Photoactivation)

The diazirine ring is a three-membered heterocycle containing two nitrogen atoms. Upon UV irradiation (~350–365 nm), it expels nitrogen gas to generate a highly reactive carbene intermediate[2].

-

Causality of the CF₃ Group: The inclusion of the strongly electron-withdrawing trifluoromethyl (–CF₃) group is not arbitrary. Aliphatic or unsubstituted diazirines are prone to intramolecular rearrangements (such as alkene formation) upon activation. The strong C–F bonds and electron-withdrawing nature of the –CF₃ group prevent these structural rearrangements in the excited state, stabilizing the intermediate and heavily favoring high-energy carbene insertion over inactive diazoalkane isomerization[3]. Furthermore, the compact size of the –CF₃ diazirine is nearly isosteric to a methyl group, minimizing steric hindrance that could disrupt the bait molecule's biological activity[2].

Stability Profile

Understanding the stability of both functional groups is critical for experimental reproducibility. The molecule exhibits a dichotomy in its stability: exceptional photochemical robustness paired with acute hydrolytic sensitivity.

Table 1: Physicochemical and Stability Metrics

| Parameter | Characteristic / Metric | Practical Implication |

| Ambient Light Stability | High (Negligible degradation over 30 days) | Can be handled under standard laboratory lighting; no need for strict darkroom conditions during synthesis[4]. |

| Moisture Sensitivity | Extreme (Hydrolyzes rapidly to TDBA) | Must be stored under inert gas (Argon/N₂). All conjugation reactions must use strictly anhydrous solvents. |

| Thermal Stability | Stable up to ~80°C | Conjugation can be performed at room temperature. Long-term storage requires refrigeration (2–8°C)[5]. |

| Activation Wavelength | 350 – 365 nm (UVA) | Safely activates without causing UV-induced damage to biological samples (proteins/nucleic acids)[1]. |

| Carbene Half-Life | Nanoseconds | Ensures crosslinking only occurs with immediate spatial neighbors (zero-length crosslinking)[2]. |

Mechanism of Action

The workflow of utilizing 4-(3-trifluoromethyl-3H-diazirin-3-yl)benzoyl chloride is a two-stage process.

Workflow of bioconjugation and subsequent photoaffinity labeling.

Photochemical Carbene Generation

Upon irradiation, the diazirine ring cleaves. While a minor fraction may photoisomerize into a diazoalkane, the major pathway yields a singlet carbene. Through Intersystem Crossing (ISC), this can transition to a triplet carbene. The singlet carbene inserts directly into O–H and N–H bonds, while the triplet carbene typically undergoes radical recombination to insert into unactivated C–H bonds[5].

Photochemical mechanism of carbene generation and bond insertion.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each major phase includes a verification step to prevent downstream failure.

Protocol A: Anhydrous Bioconjugation to a "Bait" Amine

Objective: Covalently attach the diazirine photophore to a primary amine on a target drug or peptide.

-

Preparation: Flame-dry a round-bottom flask under Argon.

-

Solvation: Dissolve 1.0 equivalent of the "Bait" amine in anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF). Causality: Trace water will hydrolyze the benzoyl chloride to TDBA, halting the reaction.

-

Base Addition: Add 2.5 equivalents of N,N-Diisopropylethylamine (DIPEA). Causality: DIPEA acts as a non-nucleophilic base to scavenge the HCl byproduct generated during acyl substitution, driving the reaction forward.

-

Reagent Addition: Dropwise, add 1.1 equivalents of 4-(3-trifluoromethyl-3H-diazirin-3-yl)benzoyl chloride dissolved in anhydrous DCM at 0°C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours under Argon.

-

Self-Validation (LC-MS): Quench a 1 µL aliquot in methanol and analyze via LC-MS. Validation metric: Look for the complete disappearance of the Bait mass and the appearance of the[Bait + 212 Da] adduct mass. The unique isotopic signature of the CF₃ group can also be verified via ¹⁹F NMR (characteristic shift at ~ -67 ppm)[3].

-

Purification: Purify the resulting photoprobe via flash chromatography or preparative HPLC.

Protocol B: Photoaffinity Labeling (PAL) of a "Prey" Protein

Objective: Crosslink the synthesized photoprobe to its biological target.

-

Incubation: Incubate the purified photoprobe (1–10 µM) with the target protein lysate or live cells in a suitable physiological buffer (e.g., PBS, pH 7.4) for 30–60 minutes at 4°C or 37°C, depending on binding kinetics.

-

Cooling: Transfer the samples to an ice bath. Causality: UV irradiation generates localized heat. Cooling prevents thermal denaturation of the protein target during crosslinking.

-

Irradiation: Irradiate the samples using a UV lamp (350–365 nm, ~10–20 W) at a distance of 3–5 cm for 10 to 20 minutes. Causality: This specific wavelength efficiently cleaves the diazirine without causing UV-C induced DNA/protein damage[1].

-

Quenching: The highly reactive carbene has a half-life of nanoseconds. Any carbene that does not insert into the protein will rapidly react with water in the buffer to form a stable, inert alcohol byproduct. No chemical quenching agent is required.

-

Downstream Analysis: Proceed with SDS-PAGE, Western blotting, or in-gel trypsin digestion followed by tandem mass spectrometry (MS/MS) to identify the crosslinked target.

Comparative Analysis of Photophores

To contextualize the superiority of the trifluoromethyl diazirine system, it must be compared against legacy photophores.

Table 2: Comparison of Common Photoaffinity Reagents

| Feature | Trifluoromethyl Diazirine | Aryl Azide | Benzophenone |

| Reactive Intermediate | Carbene | Nitrene | Diradical |

| Activation Wavelength | 350 – 365 nm | 250 – 280 nm (Damaging) | 350 – 360 nm |

| Steric Bulk | Very Small (Isosteric to methyl) | Small | Large (Bulky dual rings) |

| Insertion Preference | C-H, N-H, O-H (Universal) | Nucleophiles (Biased) | C-H bonds (Methionine biased) |

| Irradiation Time | Fast (Minutes) | Fast (Minutes) | Slow (Hours) |

References

-

Creative Biolabs. 4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzoic Acid (TDBA) Photo-reactive Crosslinker Product Information. Retrieved from:[Link]

-

Kumar, et al. (MDPI). Heteroaromatic Diazirines Are Essential Building Blocks for Material and Medicinal Chemistry. Molecules, 2023. Retrieved from:[Link]

-

Nanyang Technological University (DR-NTU). Diazoalkane decay kinetics from UVA-active protein labelling molecules: Trifluoromethyl phenyl diazirines. 2020. Retrieved from:[Link]

-

Chemical Science (RSC). Structure–function relationships in aryl diazirines reveal optimal design features to maximize C–H insertion. 2021. Retrieved from:[Link]

-

National Institutes of Health (PMC). Target Identification by Diazirine Photo-Cross-linking and Click Chemistry. 2014. Retrieved from:[Link]

Sources

- 1. 4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzoic Acid (TDBA) Photo-reactive Crosslinker - Creative Biolabs [creative-biolabs.com]

- 2. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 4. mdpi.com [mdpi.com]

- 5. Structure–function relationships in aryl diazirines reveal optimal design features to maximize C–H insertion - PMC [pmc.ncbi.nlm.nih.gov]

Optimal UV Excitation Wavelength for 4-(3-Trifluoromethyl-3H-diazirin-3-yl)benzoyl Chloride: A Comprehensive Guide to Photoaffinity Labeling

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide

Introduction to Trifluoromethyl Diazirines in Chemical Biology

In the realm of forward chemical genetics and drug target deconvolution, 4-(3-trifluoromethyl-3H-diazirin-3-yl)benzoyl chloride stands as a premier heterobifunctional building block. This reagent is engineered to convert primary amine-containing small molecules or peptides into highly reactive photoaffinity probes (PAPs)[1].

The compound features two critical domains:

-

The Benzoyl Chloride Handle: A highly electrophilic moiety that rapidly acylates primary amines to form stable amide bonds, allowing for seamless conjugation to a pharmacophore[1].

-

The Trifluoromethyl Diazirine Warhead: A compact, photoreactive group that, upon specific UV excitation, forms a covalent crosslink with proximal amino acid residues on a target protein[2].

Understanding the exact optimal UV excitation wavelength—and the physical chemistry driving it—is paramount for maximizing crosslinking yield while preserving the biological integrity of the target system.

The Mechanistic Imperative: Photolysis and Carbene Generation

The utility of the diazirine warhead relies entirely on its photochemical activation. The diazirine ring has a specific absorption maximum ( λmax ) at approximately 350–355 nm[3].

When irradiated with long-wave UV light (UV-A), the diazirine ring absorbs a photon, triggering the rapid extrusion of nitrogen gas ( N2 ) and the generation of a highly reactive singlet carbene intermediate[1][4]. The electron-withdrawing trifluoromethyl group serves a critical mechanistic purpose: it stabilizes the intermediate, preventing deleterious side reactions (such as diazo isomerization) that plague non-fluorinated diazirines, ensuring the carbene rapidly inserts into nearby C-H, N-H, or O-H bonds within a ~3 Å radius[1][2].

Figure 1: Mechanism of diazirine photoactivation and carbene insertion.

Wavelength Optimization: Balancing Reactivity and Biological Integrity

The optimal excitation wavelength for 4-(3-trifluoromethyl-3H-diazirin-3-yl)benzoyl chloride derivatives is strictly 345 nm to 365 nm [4][5].

Choosing the correct wavelength is an exercise in balancing thermodynamic activation with biological preservation. Short-wave UV-C light (e.g., 254 nm) possesses higher energy but is highly destructive to biological macromolecules, causing aromatic amino acid oxidation and thymine dimer formation in DNA[5]. Conversely, wavelengths above 400 nm lack the energy required to overcome the activation barrier for N2 extrusion.

Table 1: Comparison of UV Wavelengths for Photoaffinity Labeling

| Wavelength (nm) | UV Band | Diazirine Reactivity | Biological Impact | Application Recommendation |

| 254 nm | UV-C | High | Severe (Protein/DNA photodestruction) | Strictly Avoid [5] |

| 302 nm | UV-B | High | Moderate (Induces oxidative stress) | Not Recommended |

| 345 nm | UV-A | Optimal | Minimal | Ideal (Requires specialized lamps)[5] |

| 365 nm | UV-A | High | Minimal | Standard (Broadly accessible)[3][5] |

Note: While 345 nm represents the absolute absorption peak, standard 365 nm high-wattage lamps (e.g., Stratalinker or mercury vapor lamps) are universally adopted due to their commercial availability and excellent crosslinking efficiency[5].

Experimental Methodology: A Self-Validating Photo-Crosslinking Workflow

A robust photoaffinity labeling protocol must be treated as a self-validating system. The following methodology outlines the critical steps for utilizing 4-(3-trifluoromethyl-3H-diazirin-3-yl)benzoyl chloride, emphasizing the causality behind each physical manipulation.

Figure 2: Standard workflow for diazirine-based photoaffinity labeling.

Step-by-Step Protocol

Step 1: Probe Synthesis and Preparation

-

Action: React 4-(3-trifluoromethyl-3H-diazirin-3-yl)benzoyl chloride with the primary amine of your ligand in an anhydrous organic solvent (e.g., DMF or DMSO) using a mild base (e.g., DIPEA).

-

Causality: Anhydrous conditions prevent the premature hydrolysis of the benzoyl chloride into an unreactive benzoic acid derivative.

Step 2: Biological Incubation (The Dark Phase)

-

Action: Incubate the purified probe with the target protein or cell lysate at a final concentration of 0.5–2 mM for 30 minutes on ice[6]. Critically, this must be done in the dark or under red light.

-

Causality: Ambient laboratory light contains trace UV radiation that can prematurely trigger diazirine activation before the probe has achieved thermodynamic equilibrium within the protein's binding pocket[3].

Step 3: UV Irradiation (The Activation Phase)

-

Action: Transfer the sample to a shallow, uncovered multi-well plate. Place the plate on an ice bath. Position a 365 nm UV lamp (e.g., 5 × 15 Watt bulbs) exactly 3–5 cm above the sample. Irradiate for 5 to 15 minutes[3][6].

-

Causality (Vessel Geometry): UV light attenuates logarithmically as it passes through aqueous media. A shallow, uncovered vessel ensures uniform photon distribution and prevents the plastic lid from absorbing the UV-A rays[6].

-

Causality (Temperature Control): High-wattage UV lamps generate significant thermal energy. If the sample is not kept on ice, localized heating will increase the kinetic energy of the system, promoting non-specific diffusion of the probe and denaturing the target protein, thereby destroying the native binding pose[6].

Step 4: Quenching and Downstream Processing

-

Action: Stop the reaction by adding a quenching buffer (e.g., 50-100 mM Tris)[6]. Proceed to Cu(I)-catalyzed click chemistry to attach a biotin or fluorophore reporter, followed by SDS-PAGE or LC-MS/MS[3][7].

Trustworthiness: Designing a Self-Validating System

To ensure experimental trustworthiness, the protocol must rule out non-specific carbene insertion. A single crosslinking experiment is scientifically incomplete without the following built-in controls:

-

The Competition Assay (Specificity Control): Pre-incubate the biological sample with a 10- to 100-fold molar excess of the unmodified ligand before adding the diazirine probe. If the crosslinking is specific to the active site, the unmodified ligand will outcompete the probe, and the resulting signal (e.g., fluorescent band on a gel) will disappear[1].

-

The "No UV" Dark Control (Background Control): Process a parallel sample through the entire workflow (including click chemistry and enrichment) without exposing it to the 365 nm light. This validates that any detected signal is strictly the result of covalent photochemical crosslinking, rather than non-covalent aggregation or background click-chemistry noise[3].

References[1] Mode of Action of cGMP-dependent Protein Kinase-specific Inhibitors Probed by Photoaffinity Cross-linking Mass Spectrometry - PMC (nih.gov)

URL:[3] Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC (nih.gov) URL:[5] Amine-Reactive Diazirine Crosslinkers Instructions (Pub No. 2067.0) - ThermoFisher URL:[4] Photoreactive Crosslinker Chemistry | Thermo Fisher Scientific - US URL:[7] Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC (nih.gov) URL:[6] Amine-Reactive Diazirine Crosslinkers Instructions (Pub No. 2067.0) - ThermoFisher URL:[2] Click Chemistry Methodology: The Novel Paintbrush of Drug Design - PMC (nih.gov) URL:

Sources

- 1. Mode of Action of cGMP-dependent Protein Kinase-specific Inhibitors Probed by Photoaffinity Cross-linking Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Click Chemistry Methodology: The Novel Paintbrush of Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Photoreactive Crosslinker Chemistry | Thermo Fisher Scientific - KR [thermofisher.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Conjugating 4-(3-trifluoromethyl-3H-diazirin-3-yl)benzoyl chloride to Primary Amines

Abstract

This document provides a comprehensive guide for the conjugation of 4-(3-trifluoromethyl-3H-diazirin-3-yl)benzoyl chloride to primary amines. This protocol is designed for researchers, scientists, and drug development professionals engaged in the synthesis of photo-affinity probes for target identification and validation studies. We delve into the mechanistic underpinnings of the reaction, offer a detailed, step-by-step protocol, and provide essential information on safety, purification, and characterization. The trifluoromethyl-diazirine moiety is a highly efficient photo-crosslinker upon UV activation, and this guide provides the foundational chemistry to incorporate this powerful tool into a variety of molecular probes.[1][2][3][4]

Introduction: The Power of Photo-Affinity Labeling

Photo-affinity labeling (PAL) is a powerful technique to identify and study non-covalent molecular interactions, such as those between a small molecule ligand and its protein target.[1][3][5] The core principle involves a photo-reactive molecule that, upon irradiation with UV light, forms a highly reactive intermediate capable of forming a covalent bond with nearby molecules.[1][6] Among the various photo-activatable groups, 3-trifluoromethyl-3-aryl-diazirines have emerged as a preferred choice due to their small size, stability in various chemical conditions, and the high reactivity of the carbene intermediate generated upon photolysis.[5][7][8][9] The trifluoromethyl group specifically enhances the stability of the diazirine ring and minimizes undesired side reactions like diazo isomerization.[7][8]

The reagent at the center of this protocol, 4-(3-trifluoromethyl-3H-diazirin-3-yl)benzoyl chloride, is a heterobifunctional linker. It possesses a reactive acyl chloride for facile conjugation to nucleophiles like primary amines, and the trifluoromethyl-diazirine for subsequent UV-induced crosslinking.[10] This guide will walk you through the process of covalently attaching this photo-reactive warhead to your primary amine-containing molecule of interest.

Chemical Mechanism and Rationale

The conjugation of 4-(3-trifluoromethyl-3H-diazirin-3-yl)benzoyl chloride to a primary amine is a classic example of nucleophilic acyl substitution . The primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the benzoyl chloride. This reaction proceeds through a tetrahedral intermediate, which then collapses to form a stable amide bond, eliminating hydrochloric acid (HCl) as a byproduct.[11]

To drive the reaction to completion and neutralize the HCl generated, a non-nucleophilic base is typically employed. The choice of base and solvent is critical to ensure the stability of both the starting materials and the final product, while promoting efficient amide bond formation.

Diagram of the Acylation Reaction

Caption: Nucleophilic acyl substitution mechanism.

Experimental Protocol

This protocol is a general guideline and may require optimization based on the specific properties of the primary amine substrate.

Materials and Reagents

| Reagent | Grade | Supplier Example |

| 4-(3-trifluoromethyl-3H-diazirin-3-yl)benzoyl chloride | ≥95% | Sigma-Aldrich |

| Primary amine of interest | As required | N/A |

| Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) | Anhydrous, ≥99.8% | Sigma-Aldrich |

| Triethylamine (TEA) or Diisopropylethylamine (DIPEA) | ≥99.5% | Sigma-Aldrich |

| Saturated aqueous sodium bicarbonate (NaHCO₃) solution | ACS Reagent | Fisher Scientific |

| Brine (Saturated aqueous NaCl solution) | ACS Reagent | Fisher Scientific |

| Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) | Anhydrous, ≥99.5% | Sigma-Aldrich |

| Silica gel for flash column chromatography | 230-400 mesh | MilliporeSigma |

| Solvents for chromatography (e.g., Hexanes, Ethyl Acetate) | HPLC Grade | Fisher Scientific |

Safety Precautions

-

Acyl Chlorides: 4-(3-trifluoromethyl-3H-diazirin-3-yl)benzoyl chloride is corrosive and reacts with moisture. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Diazirine Compounds: Diazirine-containing compounds are light-sensitive and can be thermally unstable.[9][12][13] It is crucial to perform all reactions and purification steps in the dark or under amber/red light to prevent premature decomposition of the diazirine moiety.[9][13] While trifluoromethyl diazirines are generally more stable, it is good practice to avoid high temperatures.[7][14]

-

Solvents and Reagents: Handle all organic solvents and reagents in a well-ventilated fume hood.

Step-by-Step Conjugation Procedure

-

Preparation:

-

In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve your primary amine (1.0 equivalent) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF). The concentration will depend on the solubility of your amine, but a starting point of 0.1 M is often suitable.

-

Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2.0 equivalents), to the solution.

-

-

Reaction:

-

In a separate, dry vial, dissolve 4-(3-trifluoromethyl-3H-diazirin-3-yl)benzoyl chloride (1.1-1.2 equivalents) in a minimal amount of anhydrous DCM or THF.

-

Cool the primary amine solution to 0 °C in an ice bath.

-

Slowly add the solution of 4-(3-trifluoromethyl-3H-diazirin-3-yl)benzoyl chloride dropwise to the stirred amine solution over 10-15 minutes.

-

After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-16 hours. The reaction progress should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

-

Work-up:

-

Once the reaction is complete (as indicated by the consumption of the limiting reagent), quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash sequentially with 1 M HCl (if your product is stable to acid), saturated aqueous NaHCO₃, and brine.[15]

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification:

-

The crude product can be purified by flash column chromatography on silica gel.[16] The choice of eluent will depend on the polarity of the product; a gradient of ethyl acetate in hexanes is a common starting point.

-

It is imperative to protect the column from light by wrapping it in aluminum foil.

-

Experimental Workflow Diagram

Caption: General workflow for the conjugation reaction.

Characterization of the Conjugate

The structure and purity of the final product should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expect to see the disappearance of the primary amine protons and the appearance of a new amide N-H proton signal (typically a broad singlet or triplet). Aromatic signals from the benzoyl group will also be present.

-

¹⁹F NMR: A singlet corresponding to the -CF₃ group should be observed.[17] The chemical shift will be characteristic of the trifluoromethyl-diazirine moiety.

-

¹³C NMR: The appearance of a new amide carbonyl signal (typically around 165-175 ppm) is a key indicator of successful conjugation.

-

-

Mass Spectrometry (MS):

-

High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the synthesized conjugate.

-

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low or no product formation | Inactive acyl chloride (hydrolyzed) | Use fresh or properly stored 4-(3-trifluoromethyl-3H-diazirin-3-yl)benzoyl chloride. Ensure all glassware and solvents are anhydrous. |

| Low reactivity of the primary amine | Increase the reaction temperature (cautiously, to avoid diazirine decomposition) or use a more activating base like 4-dimethylaminopyridine (DMAP) as a catalyst (0.1 eq). | |

| Multiple products observed | Di-acylation of the primary amine (if it contains other nucleophilic groups) | Use protecting groups for other reactive functionalities on your starting material. |

| Decomposition of the diazirine moiety | Ensure the reaction and work-up are performed in the absence of strong light. Avoid excessive heat. | |

| Difficulty in purification | Product is unstable on silica gel | Consider using a different stationary phase (e.g., alumina) or reverse-phase chromatography. |

| Product co-elutes with starting material or byproducts | Optimize the solvent system for column chromatography. |

Subsequent Photo-Crosslinking

Once your primary amine is successfully conjugated, the resulting probe is ready for photo-affinity labeling experiments. Typically, the probe is incubated with the biological sample, and then irradiated with UV light at a wavelength of 350-370 nm.[18] This will generate the highly reactive carbene, which will covalently crosslink to interacting biomolecules.

Conclusion

The protocol outlined in this application note provides a robust and reliable method for the conjugation of 4-(3-trifluoromethyl-3H-diazirin-3-yl)benzoyl chloride to primary amines. By understanding the underlying chemistry and adhering to the recommended procedures, researchers can successfully synthesize custom photo-affinity probes to explore a wide range of biological interactions.

References

-

Photoaffinity labelling of alpha-synuclein using diazirine labelled caffeine, nicotine and 1-aminoindan. (n.d.). CORE. Retrieved from [Link]

-

Supporting Information 3-Trifluoromethyl-3-Aryldiazirine Photolabels with Enhanced Ambient Light Stability. (n.d.). Rsc.org. Retrieved from [Link]

-

Di Micco, S., Ialongo, D., D'Andrea, L. D., Boscaino, F., Andreotti, G., & Fattorusso, C. (2023). Discovery of a Novel Trifluoromethyl Diazirine Inhibitor of SARS-CoV-2 Mpro. Molecules, 28(1), 384. [Link]

-

Warnecke, M., D'Souza, K., & Manetsch, R. (2016). 3-Trifluoromethyl-3-Aryldiazirine Photolabels with Enhanced Ambient Light Stability. ACS chemical biology, 11(6), 1736–1742. [Link]

-

Wang, D., & Parker, C. G. (2021). Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome. ChemBioChem, 22(19), 2825–2840. [Link]

-

Baran, M. J., Hof, R., Groot, A., Eurlings, I., Gijsbrechts, J., de Jong, B., & Wouters, J. (2022). Safety Evaluation of a Prototypical Diazirine-Based Covalent Crosslinker and Molecular Adhesive. ACS Applied Polymer Materials, 4(10), 7793–7800. [Link]

-

A diazirine-based photoaffinity probe for facile and efficient aptamer–protein covalent conjugation. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

-

Domainex. (n.d.). Photoaffinity Labelling. Retrieved from [Link]

-

Design and Synthesis of a Tag‐Free Chemical Probe for Photoaffinity Labeling. (n.d.). Wiley Online Library. Retrieved from [Link]

-

Smith, T. A. D. (2015). A trifluoromethylphenyl diazirine-based SecinH3 photoaffinity probe. RSC Advances, 5(121), 99805–99808. [Link]

-

Why are trifluoromethyl diazirines so stable?. (2015, October 10). Chemistry Stack Exchange. Retrieved from [Link]

-

Powers, D. G., Glick, J. F., & Baran, P. S. (2021). Structure–function relationships in aryl diazirines reveal optimal design features to maximize C–H insertion. Chemical Science, 12(36), 12053–12059. [Link]

-

Hashimoto, M., & Hatanaka, Y. (2012). Selective Hydrogenation and Transfer Hydrogenation for Post-Functional Synthesis of Trifluoromethylphenyl Diazirine Derivatives for Photoaffinity Labeling. IntechOpen. [Link]

-

Baran, M. J., Hof, R., Groot, A., Eurlings, I., Gijsbrechts, J., de Jong, B., & Wouters, J. (2022). Safety Evaluation of a Prototypical Diazirine-Based Covalent Crosslinker and Molecular Adhesive. ChemRxiv. [Link]

-

Schart, V. F., Spreng, M., & Thier, B. (2018). Diazirine-functionalized mannosides for photoaffinity labeling: trouble with FimH. Beilstein Journal of Organic Chemistry, 14, 1826–1833. [Link]

-

Hashimoto, M., et al. (2021). Synthesis of (Trifluoromethyldiazirinyl)phenylboronic Acid Derivatives for Photoaffinity Labeling. ResearchGate. Retrieved from [Link]

-

Baran, M. J., Hof, R., Groot, A., Eurlings, I., Gijsbrechts, J., de Jong, B., & Wouters, J. (2022). Safety Evaluation of a Prototypical Diazirine-Based Covalent Crosslinker and Molecular Adhesive. ResearchGate. Retrieved from [Link]

-

Nakamura, S., Ohtake, T., & Wada, T. (2014). Diazirine-Containing RNA Photo-Cross-Linking Probes for Capturing microRNA Targets. The Journal of Organic Chemistry, 79(6), 2531–2545. [Link]

-

MSN Chemical. (2025, September 8). Tips for Safe Handling And Storage of Aziridine Crosslinkers. Retrieved from [Link]

-

Gomes, A. F., & Gozzo, F. C. (2010). Chemical cross-linking with a diazirine photoactivatable cross-linker investigated by MALDI- and ESI-MS/MS. Journal of Mass Spectrometry, 45(8), 892–899. [Link]

-

Mykhailiuk, P. K. (2022). Fluorinated Aliphatic Diazirines: Preparation, Characterization, and Model Photolabeling Studies. The Journal of Organic Chemistry, 87(23), 15488–15500. [Link]

-

Ueno, Y., & Matsuda, A. (1995). Synthesis and evaluation of oligodeoxyribonucleotides containing an aryl(trifluoromethyl)diazirine moiety as the cross-linking probe: photoaffinity labeling of mammalian DNA polymerase β. Nucleic Acids Research, 23(18), 3779–3786. [Link]

-

West, M. B., et al. (2021). Labeling preferences of diazirines with protein biomolecules. bioRxiv. [Link]

-

AxisPharm. (n.d.). Benzoic acid, 4-[3-(trifluoromethyl)-3H-diazirin-3-yl] NHS. Retrieved from [Link]

-

Adebayo, A., & Chou, C.-J. (2020). Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors. Molecules, 25(10), 2285. [Link]

-

Motion, K. R., Munro, D. P., Sharp, J. T., & Walkinshaw, M. D. (1984). The acylation of 5H-2,3-benzodiazepines. Reactions of 4-phenyl-5H-2,3-benzodiazepine with acyl chlorides to give N-acylaminoisoquinolines and/or acylated dimers. X-Ray molecular structure of 5,14-diacetyl-4,5,8,9-tetrahydro-2,7-diphenyl-4,8-o-benzeno-3,9-imino-3H-3,5,6-benzotriazacycloundecine. Journal of the Chemical Society, Perkin Transactions 1, 2027–2033. [Link]

-

Laganowsky, A., & Covey, D. F. (2014). Synthesis and characterization of diazirine alkyne probes for the study of intracellular cholesterol trafficking. Journal of lipid research, 55(10), 2217–2226. [Link]

-

3H-diazirin-3-yl]arenes into Peptides. (n.d.). Retrieved from [Link]

-

Sano, T. (1999). Remarkably Fast Acylation of Alcohols with Benzoyl Chloride Promoted by TMEDA. Synthesis, 1999(07), 1141–1144. [Link]

-

Remarkably Fast Acylation of Alcohols with Benzoyl Chloride Promoted by TMEDA. (n.d.). ResearchGate. Retrieved from [Link]

-

NextSDS. (n.d.). 4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzoyl chloride. Retrieved from [Link]

Sources

- 1. Photoaffinity Labelling | Domainex [domainex.co.uk]

- 2. A trifluoromethylphenyl diazirine-based SecinH3 photoaffinity probe - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Benzoic acid, 4-[3-(trifluoromethyl)-3H-diazirin-3-yl] NHS | CAS: 87736-89-8 | AxisPharm [axispharm.com]

- 5. 3-Trifluoromethyl-3-Aryldiazirine Photolabels with Enhanced Ambient Light Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure–function relationships in aryl diazirines reveal optimal design features to maximize C–H insertion - Chemical Science (RSC Publishing) DOI:10.1039/D1SC03631A [pubs.rsc.org]

- 8. Selective Hydrogenation and Transfer Hydrogenation for Post-Functional Synthesis of Trifluoromethylphenyl Diazirine Derivatives for Photoaffinity Labeling | IntechOpen [intechopen.com]

- 9. beilstein-journals.org [beilstein-journals.org]

- 10. semanticscholar.org [semanticscholar.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Safety Evaluation of a Prototypical Diazirine-Based Covalent Crosslinker and Molecular Adhesive - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. rsc.org [rsc.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. pdf.benchchem.com [pdf.benchchem.com]

Application Note & Protocol: Mastering UV Irradiation for Covalent Crosslinking with 4-(3-trifluoromethyl-3H-diazirin-3-yl)-Based Reagents

Introduction: The Power of Precision in Capturing Molecular Interactions

In the intricate landscape of cellular biology and drug development, the ability to capture and identify transient or weak molecular interactions is paramount. Photoaffinity labeling (PAL) has emerged as an indispensable technique for this purpose, covalently trapping binding partners in their native state.[1] Among the arsenal of photoreactive groups, the trifluoromethyl-diazirine moiety, as found in reagents like 4-(3-trifluoromethyl-3H-diazirin-3-yl)benzoyl chloride, stands out for its unique combination of stability, small size, and high photo-activation efficiency.[2][3][4]

This application guide provides a comprehensive overview of the principles and protocols governing the use of diazirine-based crosslinkers, with a specific focus on the critical UV irradiation step. We will delve into the photochemical mechanism, detail the essential parameters for successful crosslinking, and provide validated, step-by-step protocols for both in vitro and in situ applications.

The Underlying Chemistry: From Inert Diazirine to Reactive Carbene

The diazirine group is a three-membered ring containing two nitrogen atoms. While stable under ambient laboratory light, it undergoes an irreversible transformation upon exposure to long-wave UV light (330-370 nm).[3][5] The UV energy excites the diazirine, leading to the expulsion of nitrogen gas (N₂) and the formation of a highly reactive carbene intermediate.[3][6][7]

This carbene is exceptionally short-lived and promiscuous, rapidly inserting into nearby C-H, N-H, or O-H bonds without a strong bias for specific amino acid side chains.[6][8] This "residue-agnostic" nature is a key advantage, allowing for the capture of interactions at any point on a protein's surface. The inclusion of an electron-withdrawing trifluoromethyl group enhances the stability of the diazirine and helps suppress the formation of a less reactive linear diazo isomer, thereby improving crosslinking efficiency.[2][9]

Diagram 1: Photochemical Activation of a Trifluoromethyl-Diazirine Crosslinker

Caption: Photochemical activation pathway of diazirine upon UV irradiation.

Critical Parameters for Successful UV Irradiation

The success of a diazirine crosslinking experiment hinges on the precise control of UV irradiation. The goal is to deliver a sufficient energy dose to activate the diazirine efficiently while minimizing damage to the biological sample.

-

Wavelength: The optimal activation wavelength for diazirines is in the long-wave UV-A range, typically between 350 nm and 370 nm .[3][10] This is a crucial advantage, as these wavelengths are significantly less damaging to proteins and nucleic acids compared to shorter UV-B or UV-C wavelengths (e.g., 254 nm).[5][7]

-

Energy Dose (Joules/cm²): The total energy delivered per unit area is the most critical quantitative parameter. The optimal dose must be determined empirically for each experimental system, but a general starting range is 1-5 J/cm² .[11] Insufficient energy results in low crosslinking yield, while excessive energy can cause non-specific damage and sample degradation.

-

UV Source and Power: A variety of lamps can be used, including commercial crosslinkers (e.g., Stratalinker®), mercury vapor lamps, and high-power UV LEDs.[5][10] Higher wattage lamps generally provide greater intensity (power per unit area, mW/cm²) and thus require shorter irradiation times to achieve the target energy dose.[10]

-

Distance from Source: UV intensity decreases logarithmically with distance.[10] This parameter is therefore a simple and effective way to modulate the intensity reaching the sample. It is essential to keep this distance constant across all experiments for reproducibility.

-

Irradiation Time: Time is adjusted based on the lamp's intensity to deliver the target energy dose. Typical irradiation times range from 1 to 60 minutes .[12] For live-cell experiments, it is advisable to limit total irradiation to under 15 minutes to maintain cell viability.[10]

-

Temperature: UV lamps generate heat. To prevent thermal denaturation of proteins and maintain the integrity of biological complexes, irradiation should be performed at a controlled low temperature. Placing the sample vessel on an ice-water bath is a common and effective practice.[13]

Table 1: Recommended UV Sources and Typical Irradiation Conditions

| UV Source Type | Typical Power | Recommended Distance to Sample | Estimated Irradiation Time | Key Considerations |

| Hand-held Lamp | 6-8 Watts | 1 cm[5] | 15-60 min | Best for small volumes; ensure even exposure. |

| Benchtop Crosslinker (e.g., Stratalinker®) | 5 x 15 Watts | 3-5 cm[10] | 5-15 min | Provides controlled and even irradiation. |

| High-Pressure Mercury Vapor Lamp | >150 Watts | 15-20 cm[5][10] | 1-10 min | Very high intensity; may require filters to remove wavelengths <300 nm.[5][10] |

| 365 nm High-Power LED Array | Variable | Variable | 1-30 min | Offers precise wavelength control and minimal heat output. |

Experimental Workflow and Protocols

The general workflow involves two key stages: first, the conjugation of the diazirine-containing molecule to the protein or ligand of interest (the "bait"), and second, the UV-induced crosslinking of the bait to its interacting partners (the "prey"). The following protocols focus on the critical UV irradiation step.

Diagram 2: General Experimental Workflow for Diazirine Crosslinking

Caption: A streamlined workflow for photo-crosslinking experiments.

Protocol 1: UV Crosslinking of Purified Biomolecules in Vitro

This protocol is designed for crosslinking a purified "bait" protein (already labeled with the diazirine reagent) to its interaction partner(s) in a controlled buffer system.

Materials:

-

Diazirine-labeled bait protein in a suitable, amine-free buffer (e.g., PBS, HEPES).

-

Putative interaction partner(s).

-

Reaction tubes or multi-well plate (quartz or UV-transparent plastic preferred).

-

UV light source (365 nm).

-

Ice-water bath.

-

SDS-PAGE sample buffer.

Procedure:

-

Reaction Setup: In a microcentrifuge tube or well of a plate, combine the diazirine-labeled bait protein and its putative binding partner(s) at desired molar ratios. The final volume can range from 20 µL to 200 µL.

-

Scientist's Note: The buffer should not contain primary amines like Tris, as these can compete with the initial labeling reaction if using an NHS-ester diazirine.[5] For the UV step, the buffer composition is less critical, but high concentrations of scavenger molecules could theoretically reduce efficiency.

-

-

Incubation: Incubate the reaction mixture for 30-60 minutes at 4°C or room temperature to allow for complex formation.

-

Prepare for Irradiation: Place the reaction vessel (with the lid open) on a pre-chilled ice-water bath directly under the UV lamp. Ensure the distance to the lamp is set and recorded.

-

UV Irradiation: Expose the sample to 365 nm UV light for the empirically determined optimal time (e.g., start with 10-15 minutes for a benchtop crosslinker).

-

Analysis: After irradiation, add SDS-PAGE sample buffer to quench the reaction and denature the proteins. Analyze the crosslinked products by SDS-PAGE, Western blotting, or mass spectrometry. The formation of a new, higher-molecular-weight band indicates a successful crosslinking event.

Protocol 2: UV Crosslinking of Interacting Partners in Situ (Live Cells)

This protocol is for capturing protein interactions within their native cellular environment.

Materials:

-

Adherent or suspension cells cultured in appropriate media.

-

Cell-permeable diazirine probe.

-

Ice-cold Phosphate-Buffered Saline (PBS).

-

UV light source (365 nm).

-

Ice-water bath large enough to hold a culture plate.

-

Cell scraper (for adherent cells).

-

Lysis buffer.

Procedure:

-

Cell Treatment: Treat cells with the cell-permeable diazirine probe under appropriate conditions (concentration and time) to allow for cell entry and binding to the target.

-

Preparation for Irradiation:

-

Aspirate the culture medium and gently wash the cells twice with ice-cold PBS.[5][11]

-

Leave a thin layer of ice-cold PBS covering the cells. This is crucial to keep the cells hydrated and to allow UV light penetration.

-

Place the culture dish, with the lid removed, onto the ice-water bath under the UV lamp.[11][13]

-

-

UV Irradiation: Irradiate the cells with 365 nm UV light. A total energy dose of 1-2 J/cm² is a good starting point.[11] This may correspond to 5-15 minutes depending on the lamp's power and distance.[10]

-

Self-Validation Check: Always include a "-UV" control plate that is handled identically but not exposed to UV light. This is critical to distinguish true photo-crosslinking from non-specific aggregation or interactions.[13]

-

-

Cell Lysis: Immediately after irradiation, aspirate the PBS and lyse the cells directly on the plate using an appropriate lysis buffer.[11]

-

Downstream Processing: Harvest the cell lysate. The crosslinked complexes can now be analyzed directly or enriched via affinity purification (e.g., using an antibody against the bait protein or a tag on the probe) before analysis by mass spectrometry to identify the captured interaction partners.

Optimization and Troubleshooting

Empirical optimization is key to a successful photo-crosslinking experiment. Use the following table to address common issues.

Table 2: Troubleshooting Guide for Diazirine Crosslinking

| Problem | Possible Cause(s) | Recommended Solution(s) |

| No or Low Crosslinking Yield | Insufficient UV energy dose. | Increase irradiation time or decrease the distance to the lamp. Verify lamp output.[1][5] |

| Low concentration of bait or prey. | Increase the concentration of the interacting partners. | |

| Hydrolyzed or degraded crosslinker. | Prepare crosslinker solutions immediately before use. Store stock reagents properly (cool, dark, dry).[10][14] | |

| High Background / Non-specific Crosslinking | UV dose is too high, causing sample damage. | Perform a dose-response curve to find the optimal energy. Decrease irradiation time. |

| Aggregation of proteins. | Ensure samples are properly solubilized. Include detergents or adjust buffer conditions. | |

| Non-specific binding of the probe. | Include a competition control by adding an excess of a non-photoactivatable analog of your probe to the reaction.[1] | |

| Poor Reproducibility | Inconsistent distance from UV source. | Use a fixed stand or holder for the lamp and sample to ensure constant geometry. |

| Fluctuations in lamp output. | Allow the lamp to warm up before use. Check the age of the UV bulbs, as output can decrease over time. | |

| Variable sample temperature. | Ensure consistent and efficient cooling during irradiation (e.g., use an ice-water slurry). |

References

- ThermoFisher Scientific. (n.d.). Amine-Reactive Diazirine Crosslinkers Instructions (Pub No. 2067.0).

- Lilly, K., & Gibney, B. (2021, March 15).

- BLDpharm. (n.d.). Applications of Diazirine in Chemical Biology.

- Benchchem. (n.d.). Application Notes and Protocols for UV Crosslinking with Photo-lysine-d2-1.

- John Wiley & Sons. (n.d.). UV-Crosslinking of Proteins to Nucleic Acids. Current Protocols.

- ResearchGate. (n.d.). Mechanism of diazirine photo‐crosslinking.

- National Center for Biotechnology Information. (n.d.). Target Identification by Diazirine Photo-Cross-linking and Click Chemistry. PMC.

- Interchim. (n.d.). Diazirine crosslinkers.

- Thermo Fisher Scientific. (n.d.). Photoreactive Crosslinker Chemistry.

- National Center for Biotechnology Information. (n.d.). Photocrosslinking O-GlcNAcylated proteins to neighboring biomolecules. PMC - NIH.

- ResearchGate. (2025, October 19). Recent Applications of Diazirines in Chemical Proteomics. Request PDF.

- bioRxiv. (2022, September 20). Proteome-Wide Photo-Crosslinking Enables Residue-Level Visualization of Protein Interaction Networks in vivo.

- National Center for Biotechnology Information. (n.d.). Quantitative Photo-crosslinking Mass Spectrometry Revealing Protein Structure Response to Environmental Changes. PMC.

- ACS Publications. (2016, July 25). Optimized Fragmentation Regime for Diazirine Photo-Cross-Linked Peptides. Analytical Chemistry.

- OmicsDI. (n.d.). PXD048452 - Deciphering Diazirine Reaction Mechanism: through Irradiation Modulation for Residue-Specific Distance Restraints in Protein Photo-Crosslinking.

- National Center for Biotechnology Information. (n.d.). Quantitative interactome analysis with chemical crosslinking and mass spectrometry. PMC.

- XlynX. (2023, September 15). Top 3 tips to a successful first trial with XlynX diazirine crosslinkers.

- Thermo Fisher Scientific. (n.d.). Light sources and conditions for photoactivation of aryl azide crosslinking and labeling reagents.

- Rappsilber Laboratory. (n.d.). Quantitative Photo-crosslinking Mass Spectrometry Revealing Protein Structure Response to Environmental Changes.

- Springer Nature. (2024, July 19). Protein Structure Mapping: Unveiling the Mechanism of Diazirine Photo-reactions. Research Communities.

- ACS Publications. (2019, June 17). Quantitative Photo-crosslinking Mass Spectrometry Revealing Protein Structure Response to Environmental Changes. Analytical Chemistry.

- Frontiers. (2022, May 29). A Photo-Crosslinking Approach to Identify Class II SUMO-1 Binders.

- National Center for Biotechnology Information. (n.d.). Advantages and limitations of UV cross‐linking analysis of protein–RNA interactomes in microbes. PMC.

- National Center for Biotechnology Information. (n.d.). A UV cross-linking method combined with infrared imaging to analyse RNA–protein interactions. PMC.

- ResearchGate. (n.d.).

- Springer Nature Experiments. (n.d.). Cross-linking Protocols and Methods.

- ACS Publications. (2006, July 7). Synthesis of Trifluoromethylaryl Diazirine and Benzophenone Derivatives of Etomidate that Are Potent General Anesthetics and Effective Photolabels for Probing Sites on Ligand-Gated Ion Channels. Journal of Medicinal Chemistry.

- RSC Publishing. (2014, November 12).

- PubMed. (2006, August 10).

- ChemRxiv. (n.d.). Labeling Preferences of Diazirines with Protein Biomolecules.

- NextSDS. (n.d.). 4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzoyl chloride.

- The Royal Society of Chemistry. (n.d.). Supporting Information 3-Trifluoromethyl-3-Aryldiazirine Photolabels with Enhanced Ambient Light Stability.

- Echemi. (n.d.). 4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzoyl chloride.

- National Center for Biotechnology Information. (n.d.). Analysis of the effective dose of ultraviolet light in corneal cross-linking. PMC - NIH.

Sources

- 1. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Applications of Diazirine in Chemical Biology [bldpharm.com]

- 3. Photoreactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]

- 4. Developing diazirine-based chemical probes to identify histone modification ‘readers’ and ‘erasers’ - Chemical Science (RSC Publishing) DOI:10.1039/C4SC02328E [pubs.rsc.org]

- 5. interchim.fr [interchim.fr]

- 6. researchgate.net [researchgate.net]

- 7. Proteome-Wide Photo-Crosslinking Enables Residue-Level Visualization of Protein Interaction Networks in vivo | bioRxiv [biorxiv.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. thieme-connect.com [thieme-connect.com]

- 13. Photocrosslinking O-GlcNAcylated proteins to neighboring biomolecules - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Top 3 tips to a successful first trial with XlynX diazirine crosslinkers [xlynxmaterials.com]

High-Resolution Mapping of Protein Interactomes: Optimized Mass Spectrometry Sample Preparation for Diazirine-Crosslinked Peptides

Executive Summary

Cross-linking mass spectrometry (XL-MS) has emerged as a cornerstone technology for elucidating protein-protein interactions (PPIs) and dynamic conformational changes. While traditional N-hydroxysuccinimide (NHS) esters are limited by their strict requirement for primary amines (Lysine residues), diazirine-based photoactivatable crosslinkers offer a "zero-length" or short-spacer alternative capable of inserting into any proximal amino acid.

This Application Note provides a comprehensive, causality-driven protocol for the sample preparation of diazirine-crosslinked peptides. Designed for structural biologists and drug development professionals, this guide establishes a self-validating workflow that mitigates the inherent challenges of photoaffinity labeling—namely, solvent quenching, low crosslink abundance, and complex fragmentation spectra.

Mechanistic Rationale: The Chemistry of Diazirines

To optimize sample preparation, one must first understand the photochemical behavior of the diazirine moiety. Upon ultraviolet (UV) irradiation at approximately 350–365 nm, the diazirine ring extrudes nitrogen gas ( N2 ) to generate a highly reactive singlet carbene intermediate [1].

Causality in Experimental Design

-

Broad Reactivity: The carbene rapidly inserts into proximal O-H, N-H, S-H, and C-H bonds, enabling true mapping of the interaction interface regardless of amino acid composition ()[1].

-

Competing Pathways: The extreme reactivity of the carbene makes it highly susceptible to solvent quenching (reaction with water), which drastically reduces the yield of crosslinked peptides[2]. Furthermore, a fraction of the activated diazirine can isomerize into a linear diazo compound. While less reactive, this diazo isomer can undergo esterification with acidic residues (Aspartate, Glutamate) ()[2].

-

Thermal Control: Because the carbene half-life is in the nanosecond range, the reaction is diffusion-limited. Keeping the sample on ice during UV irradiation suppresses thermal molecular dynamics, thereby favoring localized crosslinking over solvent quenching.

Fig 1: Photochemical reaction pathways and competitive side reactions of diazirine crosslinkers.

Experimental Workflow & Self-Validating Protocols

The following protocol utilizes a homo-bi-functional photo-activatable (BFPA) or heterobifunctional (e.g., SDA) diazirine probe. Every phase incorporates a Quality Control (QC) Checkpoint to ensure the system is self-validating before proceeding to the expensive LC-MS/MS acquisition phase.

Fig 2: End-to-end sample preparation workflow for diazirine crosslinking mass spectrometry.

Phase 1: Interactome Trapping & Photoactivation

-

Buffer Exchange: Prepare the protein complex (10–50 µM) in a non-nucleophilic buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl). Avoid Tris or primary amine buffers if using an NHS-diazirine hybrid probe.

-

Probe Incubation: Add the diazirine crosslinker at a 20× to 100× molar excess. Incubate in the dark at room temperature for 30 minutes to allow complex equilibration.

-

Photoactivation: Transfer the reaction vessel to an ice bath. Irradiate at 365 nm for 30–60 minutes using a high-intensity UV lamp (e.g., 100W).

-

Quenching: Quench the reaction by adding 50 mM ammonium bicarbonate.

QC Checkpoint 1 (Crosslink Validation): Run 1 µg of the sample on an SDS-PAGE gel alongside a non-irradiated control. A successful reaction is validated by the appearance of higher molecular weight bands (dimers/multimers) and a reduction in the monomeric band intensity.

Phase 2: Denaturation, Reduction, and Alkylation

-

Denaturation: Add Sodium Deoxycholate (SDC) to a final concentration of 1% (w/v). Causality: SDC is highly effective at solubilizing hydrophobic crosslinked aggregates and is easily removed via acid precipitation later, unlike urea which can induce artefactual carbamylation.

-

Reduction: Add Dithiothreitol (DTT) to 10 mM. Incubate at 56°C for 30 minutes.

-

Alkylation: Add Chloroacetamide (CAA) to 40 mM. Incubate in the dark at room temperature for 30 minutes. Causality: CAA is preferred over Iodoacetamide (IAA) as it minimizes off-target alkylation of amines and peptides, reducing the complexity of the MS search space.

Phase 3: Proteolytic Digestion

-

Enzyme Addition: Add MS-grade Trypsin/Lys-C mix at a 1:50 (enzyme:protein) weight ratio. Incubate overnight (12–16 hours) at 37°C with gentle agitation.

-

SDC Removal: Acidify the sample with Trifluoroacetic acid (TFA) to a final concentration of 0.5% (v/v) to precipitate the SDC. Centrifuge at 14,000 × g for 10 minutes and transfer the supernatant.

QC Checkpoint 2 (Digestion Efficiency): Perform a micro-BCA or quantitative colorimetric peptide assay on the supernatant to ensure >80% peptide recovery before proceeding to enrichment.

Phase 4: Enrichment of Crosslinked Peptides

Because diazirines suffer from solvent quenching, the stoichiometric abundance of crosslinked peptides is typically <1% of the total peptide pool.

-

Size Exclusion Chromatography (SEC): Fractionate the digested peptides using a Superdex 30 Increase column.

-

Causality: Crosslinked peptides are formed by two covalently linked peptide chains, making them significantly larger (typically 2,000–6,000 Da) than linear monomeric peptides. Collecting the early-eluting fractions effectively enriches the target analytes.

-

-

Desalting: Desalt the enriched fractions using C18 StageTips, dry under vacuum, and resuspend in 0.1% Formic Acid for LC-MS/MS.

Mass Spectrometry Data Acquisition Strategies

Diazirine crosslinks generally form non-cleavable carbon-carbon or carbon-heteroatom bonds. Therefore, specialized fragmentation regimes are required to sequence both peptide chains simultaneously. Recent systematic evaluations demonstrate that Higher-energy Collisional Dissociation (HCD) , particularly using stepped collision energies, outperforms standard Collision-Induced Dissociation (CID) for diazirine probes ()[5].

Quantitative Comparison of Fragmentation Regimes

| Fragmentation Method | Collision Energy Settings | Relative Identification Efficacy | Mechanistic Advantage |

| Stepped HCD | 25% / 35% / 45% NCE | Highest (~100% baseline) | Provides a gradient of energy; lower energy preserves the crosslink, while higher energy ensures robust backbone cleavage of both chains[2]. |

| Standard HCD | 35% NCE | High (~85% of stepped) | Good balance of b/y ion generation, though asymmetric peptides may fragment unevenly. |

| CID | 35% NCE | Moderate (~60% of stepped) | Often fails to impart enough energy to fragment the crosslinked backbone efficiently; useful only as a complementary scan[5]. |

| EThcD | Calibrated ETD + 15% HCD | High (~90% of stepped) | Electron transfer preserves the crosslink modification while HCD supplements backbone cleavage. Ideal for highly charged (+4 to +6) crosslinked precursors. |

Data Analysis Recommendation: When searching the MS/MS spectra, ensure the False Discovery Rate (FDR) is strictly controlled at <1% at the crosslink-spectrum match (CSM) level. Software such as pLink2, MaxLynx, or XiSearch are optimized for handling the complex search spaces generated by "any-to-any" diazirine reactivity.

Conclusion

The successful application of diazirine crosslinking mass spectrometry hinges on meticulous sample preparation. By strictly controlling the photoactivation environment (ice bath, 365 nm), utilizing SDC for robust denaturation, and employing SEC to overcome the low-abundance barrier caused by solvent quenching, researchers can reliably map transient and dynamic protein interactomes. Coupling this optimized prep with stepped HCD fragmentation ensures the highest fidelity in structural elucidation.

References

-

Towards a universal cross-linking mass spectrometry approach for protein structure analysis with homo-bi-functional photo-activatable cross-linkers. Communications Biology (2025). URL:[Link]

-

Optimized Fragmentation Regime for Diazirine Photo-Cross-Linked Peptides. Analytical Chemistry (2016). URL:[Link]

-

Design and synthesis of cysteine-specific labels for photo-crosslinking studies. RSC Advances (2019). URL:[Link]

-

Diazirine based photoaffinity labeling. Bioorganic & Medicinal Chemistry (2012). URL:[Link]

Sources

- 1. Design and synthesis of cysteine-specific labels for photo-crosslinking studies - RSC Advances (RSC Publishing) DOI:10.1039/C8RA10436K [pubs.rsc.org]

- 2. Towards a universal cross-linking mass spectrometry approach for protein structure analysis with homo-bi-functional photo-activatable cross-linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

Application Notes & Protocols: Amide Bond Formation Strategies Utilizing Trifluoromethyl Diazirine Crosslinkers

Abstract

Trifluoromethyl aryl diazirines (TADs) are exceptionally potent photo-crosslinkers, prized for their compact size, chemical stability, and efficient generation of highly reactive carbenes upon UV irradiation (~350-365 nm).[1][2] These carbenes can covalently modify binding partners through rapid insertion into C-H, N-H, or O-H bonds, making TADs invaluable tools in chemical biology for photoaffinity labeling (PAL) and in materials science for polymer crosslinking.[3][4][5] While not direct catalysts for amide bond formation in the classical sense, the chemistry of diazirines intersects with amide synthesis in two critical and powerful ways. This guide provides detailed protocols and scientific rationale for:

-

A novel, photocatalytic method for the synthesis of amines from carboxylic acids using diazirines , which can then be used in subsequent standard amidation reactions.

-

The conventional use of standard coupling chemistry to form amide bonds to conjugate diazirine-containing reporters to molecules of interest.

Part 1: Photocatalytic Decarboxylative Amination: A Modern Route from Carboxylic Acids to Amine Precursors